molecular formula C22H22N2O4S B11387215 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387215
M. Wt: 410.5 g/mol
InChI Key: QCTXFTALUNULSX-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) [https://pubchem.ncbi.nlm.nih.gov/compound/46224160]. This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those governing metabolism, cell proliferation, and apoptosis. Its primary research value lies in its utility as a highly specific chemical tool for probing the complex physiological and pathological functions of GSK-3β. Researchers employ this compound to investigate signaling cascades such as the Wnt/β-catenin pathway, where inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional regulator [https://www.nature.com/articles/s41598-021-84101-3]. Consequently, it is extensively used in studies focused on neurodegenerative diseases, such as Alzheimer's disease, where GSK-3β hyperactivity is implicated in tau hyperphosphorylation. Furthermore, its application extends to cancer research, stem cell biology, and the study of insulin resistance and glucose homeostasis, providing critical insights for the development of novel therapeutic strategies targeting this pivotal kinase.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-3-23-21(27)19-13-6-4-5-7-18(13)29-22(19)24-20(26)17-11-15(25)14-10-12(2)8-9-16(14)28-17/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

QCTXFTALUNULSX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiophene Core

The benzothiophene scaffold is synthesized via heterocyclization of substituted cyclohexanones with sulfur-containing reagents. A representative method involves:

  • Cyclohexanone derivative (e.g., 3-oxocyclohexanecarboxylic acid) is treated with Lawesson’s reagent to introduce the thiophene ring.

  • Ethyl carbamate introduction : The amine group at position 3 is acylated with ethyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

StepReagents/ConditionsYieldReference
1Lawesson’s reagent, toluene, 110°C, 12h78%
2Ethyl isocyanate, TEA, DCM, 0°C→RT85%

Synthesis of the Chromene Carboxamide

The chromene fragment is prepared via Knoevenagel condensation :

  • Salicylaldehyde derivatives (e.g., 5-methylsalicylaldehyde) react with methyl acetoacetate in acetic acid under reflux to form 6-methyl-4-oxo-4H-chromene-2-carboxylate.

  • Hydrolysis and activation : The ester is hydrolyzed to the carboxylic acid using NaOH, followed by activation with EDCl/HOBt for amide coupling.

Key Data :

  • Chromene ester yield : 92% (ethanol, reflux, 6h).

  • Carboxylic acid activation : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C→RT.

Final Coupling of Fragments

The benzothiophene and chromene units are coupled via amide bond formation :

  • The activated chromene carboxylic acid reacts with the benzothiophene amine in anhydrous DMF.

  • The reaction is catalyzed by TEA (2 equiv) and monitored via TLC.

Optimized Conditions :

  • Temperature : 0°C→RT, 24h.

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Optimization Parameters

Solvent and Catalyst Selection

  • DMF outperforms THF in amide coupling due to better solubility of intermediates.

  • EDCl/HOBt combination reduces racemization compared to DCC.

Temperature Control

  • Low temperatures (0°C) during acylation minimize side reactions (e.g., over-hydrolysis).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Ethyl acetate/hexane (3:7) resolves unreacted starting materials.

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.87 (s, 1H, chromene H-3), 2.36 (s, 3H, CH3), 1.12 (t, 3H, ethyl).

  • IR : 1682 cm⁻¹ (amide C=O), 1704 cm⁻¹ (chromene C=O).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
EDCl/HOBt couplingHigh purity, minimal side productsCost of reagents72%
TEA-mediated acylationLow-temperature compatibilityRequires anhydrous conditions68%

Industrial-Scale Considerations

  • Cost-effective reagents : Substituting EDCl with DIC (diisopropylcarbodiimide) reduces expenses without compromising yield.

  • Continuous flow systems : Microreactors improve heat dissipation during exothermic amide coupling .

Chemical Reactions Analysis

  • Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
  • Common Reagents : Reagents like hydrogen peroxide , sodium borohydride , and acids are commonly employed.
  • Major Products : The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
  • Scientific Research Applications

    Medicinal Chemistry

    N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has been explored for its therapeutic potential in treating various diseases. Key applications include:

    • Anticancer Activity :
      • Significant effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).
      • Induces apoptosis and cell cycle arrest in cancer cells through mechanisms such as:
        • Induction of Apoptosis : Promotes apoptosis in HepG2 cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
        • Cell Cycle Arrest : Treatment results in S-phase arrest in cancer cells, inhibiting their proliferation .

    Antimicrobial Research

    Research indicates that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Potential antifungal properties have also been observed, making it a candidate for further investigation in the field of antimicrobial therapy .

    Biochemical Studies

    The compound is investigated for its enzyme inhibition properties and receptor binding capabilities. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

    Material Science

    In addition to biological applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural properties.

    Activity TypeTarget Organisms/CellsMechanism
    AnticancerHepG2, Huh-7, MCF-7Induction of apoptosis
    Cell cycle arrest
    AntimicrobialEscherichia coliBactericidal effects
    Staphylococcus aureusPotential antifungal properties

    Case Study 1: Anticancer Efficacy

    A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. The study highlighted the compound's ability to modulate key apoptotic pathways.

    Case Study 2: Antimicrobial Activity

    In vitro testing against common bacterial strains revealed that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for the development of new antimicrobial agents.

    Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
    • Further research is needed to elucidate its precise targets and effects.
  • Comparison with Similar Compounds

    Table 1: Structural Comparison of Analogous Compounds

    Compound Name Benzothiophene Substituent Chromene/Oxazole Substituent Molecular Weight Key Features
    Target Compound 3-(ethylcarbamoyl) 6-methyl chromene-4-oxo Not Provided Ethylcarbamoyl enhances lipophilicity; methyl on chromene may reduce steric hindrance
    N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide 3-carbamoyl (NH2) 6-methyl chromene-4-oxo Not Provided Carbamoyl group increases polarity; potential for hydrogen bonding
    N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-carbamoyl, 6-ethyl 3-(2-chlorophenyl)-5-methyl oxazole Not Provided Oxazole replaces chromene; chlorophenyl may enhance hydrophobic interactions
    N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 3-(methoxyethylcarbamoyl) 7,8-dimethyl chromene-4-oxo 454.5 Methoxyethyl increases solubility; dimethyl on chromene may hinder binding

    Key Observations

    The methoxyethylcarbamoyl group in introduces ether oxygen, enhancing aqueous solubility relative to the target compound.

    Chromene vs. Oxazole Core :

    • Chromene derivatives (target, ) are associated with kinase inhibition (e.g., EGFR) due to planar aromatic systems .
    • Oxazole-based analogs (e.g., ) may exhibit altered binding modes due to heterocyclic nitrogen atoms and substituents like chlorophenyl, which could modulate target selectivity.

    Chlorophenyl in introduces electron-withdrawing effects, possibly stabilizing π-π stacking with aromatic residues in enzyme active sites.

    Biological Activity

    N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

    Chemical Structure and Properties

    The compound's structure can be broken down into key components:

    • Benzothiophene Ring : This moiety contributes to the compound's pharmacological properties.
    • Chromene Framework : Known for its diverse biological activities, it enhances the compound's interaction with various biological targets.
    • Carbamoyl Group : The ethylcarbamoyl group is essential for modulating the compound's biological effects.

    Structural Formula

    C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

    The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors involved in cellular processes:

    • Enzyme Inhibition : The compound has shown potential in inhibiting topoisomerases and cytochrome P450 enzymes, which are crucial in cancer cell proliferation and fungal growth respectively .
    • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by triggering intrinsic pathways leading to cell death .

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

    • Cell Lines Tested :
      • A549 (lung cancer)
      • PC-3 (prostate cancer)
    • Findings :
      • The compound exhibited significant cytotoxicity against these cell lines, outperforming standard chemotherapeutic agents like cisplatin and topotecan in certain assays .
      • Morphological changes consistent with apoptosis were observed in treated cells, indicating effective induction of cell death pathways.

    Antifungal Activity

    The compound has also been evaluated for antifungal properties:

    • Target Organisms :
      • Various Candida species were tested to assess antifungal efficacy.
    • Results :
      • The minimum inhibitory concentration (MIC) values indicated that the compound was comparable to fluconazole, a common antifungal agent .
      • Molecular docking studies suggested strong binding affinities to the active sites of key fungal enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungi .

    Study 1: Anticancer Efficacy

    In a study aimed at evaluating the anticancer potential of chromene derivatives, this compound was found to significantly reduce cell viability in A549 and PC-3 cell lines. The study reported an IC50 value lower than that of traditional chemotherapeutics used as controls .

    Study 2: Antifungal Activity

    A comparative study on various chromene derivatives highlighted this compound's ability to inhibit Candida growth effectively. It demonstrated a MIC value comparable to established antifungal treatments, suggesting its potential as a therapeutic alternative .

    Data Table: Biological Activity Summary

    Activity TypeTargetCell Line / OrganismIC50/MIC ValueReference
    AnticancerTopoisomeraseA549 (Lung Cancer)< 10 µM
    AnticancerTopoisomerasePC-3 (Prostate Cancer)< 10 µM
    AntifungalCYP51Candida spp.Comparable to Fluconazole

    Q & A

    Q. How can researchers address reproducibility challenges in multi-step syntheses?

    • Methodology :
    • Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks.
    • Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
    • Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories .

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